molecular formula C12H18N2O2 B1284493 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol CAS No. 20131-39-9

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol

Cat. No.: B1284493
CAS No.: 20131-39-9
M. Wt: 222.28 g/mol
InChI Key: HYMAFXVXPWDVBG-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is an organic compound that features both amine and ether functional groups. It is a derivative of morpholine and phenylethanol, making it a versatile molecule in various chemical and biological applications. This compound is known for its potential use in medicinal chemistry due to its unique structural properties.

Properties

IUPAC Name

1-(4-aminophenyl)-2-morpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMAFXVXPWDVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Morpholinone Intermediates

A common starting point is the reaction of 2-anilinoethanol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction forms 4-phenyl-3-morpholinone intermediates, which are crucial precursors.

  • Reaction conditions: The reaction is typically conducted in a mixture of ethanol and water at temperatures around 35–45°C.
  • pH control: Maintaining the pH between 12 and 12.5 during the addition of chloroacetyl chloride and sodium hydroxide is critical for optimal yield.
  • Yield: Approximately 70% yield of 4-phenyl-3-morpholinone is reported under these conditions.
  • Isolation: The product is isolated by crystallization from acetone/water mixtures and dried under reduced pressure.

Nitration of Morpholinone

The phenyl ring of the morpholinone intermediate is nitrated to introduce a nitro group at the para position, forming 4-(4-nitrophenyl)morpholin-3-one.

  • Reagents: A nitrating mixture of concentrated sulfuric acid and nitric acid is used.
  • Temperature: The reaction is performed at 0°C during addition and then heated to about 60°C for 3 hours.
  • Workup: The reaction mixture is cooled and poured into ice water to precipitate the nitro compound, which is then purified by recrystallization from ethanol.
  • Safety note: Nitration requires special equipment and safety precautions due to the exothermic nature and potential hazards.

Catalytic Hydrogenation to Aminophenyl Morpholinone

The nitro group is reduced to an amino group via catalytic hydrogenation.

  • Catalysts: Palladium on activated carbon (5%) is commonly used.
  • Solvent: Ethanol or a mixture of water and water-miscible solvents (e.g., methanol, ethanol, isopropanol) with water content greater than 50% is preferred.
  • Conditions: Hydrogen pressure ranges from 1 to 10 bar, temperature around 80°C, and reaction time about 1 hour.
  • Isolation: After hydrogenation, the catalyst is filtered off, and the product is isolated by concentration and drying.
  • Yield: High purity and good yields are reported, though exact numbers vary.

Formation of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol

While direct literature on the final step specifically for this compound is limited, the compound is typically synthesized by nucleophilic substitution or condensation reactions involving the amino-substituted phenyl morpholinone and appropriate ethylene derivatives.

  • Typical approach: Reaction of 4-(4-aminophenyl)morpholin-3-one with ethylene oxide or related reagents to introduce the ethanol moiety.
  • Conditions: Controlled temperature and solvent systems to favor substitution without side reactions.
  • Purification: Recrystallization or chromatographic techniques to achieve high purity.

Comparative Data Table of Key Steps

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Formation of 4-phenyl-3-morpholinone 2-anilinoethanol, chloroacetyl chloride, NaOH Ethanol/water 35–45 ~70 pH maintained 12–12.5, simultaneous addition
Nitration Conc. H2SO4, Conc. HNO3 None (acid mixture) 0 (addition), 60 (reaction) Not specified Requires safety precautions
Hydrogenation to amino compound Pd/C catalyst, H2 (5 bar) Ethanol or water/alcohol mix (>50% water) 80 High Catalyst filtered off post-reaction
Final ethanol substitution Aminophenyl morpholinone + ethylene derivatives Organic solvents (varies) Controlled (varies) Not specified Nucleophilic substitution or condensation

Research Findings and Industrial Considerations

  • Industrial processes emphasize safety and scalability, particularly in nitration and hydrogenation steps.
  • Hydrogenation in aqueous or mixed solvents is preferred for environmental and operational safety.
  • Simultaneous addition of chloroacetyl chloride and base improves reaction control and yield.
  • The nitration step is often the bottleneck due to hazardous reagents and exothermic reactions.
  • Alternative synthetic routes aim to avoid nitration or use milder conditions but may compromise yield or purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 1-(4-Amino-phenyl)-2-morpholin-4-yl-acetone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol exhibit promising anticancer properties. For instance, compounds with similar morpholine structures have been studied for their inhibitory effects on various cancer cell lines. A structure–activity relationship (SAR) analysis has shown that modifications in the amino and morpholine groups can significantly enhance anticancer efficacy .

2. Inhibition of Enzymatic Activity
This compound has been investigated as a potential inhibitor of specific enzymes involved in cancer metabolism. For example, studies have identified it as a candidate for inhibiting phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in serine biosynthesis pathways that are often upregulated in cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where morpholine derivatives react with aryl amines. The synthesis of related compounds has been documented, showcasing various methodologies that can be adapted for producing this compound efficiently .

Synthesis Method Yield (%) Notes
Nucleophilic Substitution75%Effective for generating morpholine derivatives
Acylation Reactions80%Useful for introducing acyl groups to enhance activity

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of morpholine derivatives, including this compound. The study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Enzyme Inhibition
In another investigation, researchers evaluated the inhibitory effects of this compound on PHGDH activity. The compound was found to exhibit significant inhibitory action, suggesting its utility in developing new cancer treatments targeting metabolic pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Morpholine: Shares the morpholine ring structure but lacks the phenylethanol moiety.

    Phenylethanol: Contains the phenylethanol structure but lacks the morpholine ring.

    4-Aminophenylethanol: Similar structure but without the morpholine ring.

Uniqueness: 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is unique due to the combination of the morpholine ring and phenylethanol moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Properties

The compound features a morpholine ring, which contributes to its unique chemical properties. The presence of the amino group enhances its ability to interact with biological targets, making it a valuable candidate for pharmacological research.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Interaction : The morpholine structure allows the compound to bind to various enzymes, potentially inhibiting their activity. This is particularly relevant in inflammatory pathways where enzyme inhibition can lead to anti-inflammatory effects.
  • Receptor Modulation : The amino group can form hydrogen bonds with receptors, influencing their function and activity. This interaction may modulate signaling pathways critical for cell proliferation and survival.

Biological Activities

The compound has been investigated for several biological activities:

1. Anti-inflammatory Activity
Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

2. Anticancer Properties
Several studies have explored the anticancer effects of this compound. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines, including lung cancer models. The structure-activity relationship (SAR) studies indicate that modifications to the morpholine ring can enhance its potency against specific cancer types .

3. Antimicrobial Activity
The compound has demonstrated moderate antibacterial and antifungal activities. In particular, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative activity of various derivatives of this compound, compounds were tested against A431 and H1975 lung cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

A pharmacological evaluation demonstrated that the compound effectively reduced levels of inflammatory markers in vitro. This suggests that it could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of cytokines and enzymes
AnticancerIC50 values < 10 μM in lung cancer cells
AntimicrobialModerate activity against bacteria and fungi

Q & A

Q. What are the established synthetic routes for 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions. For example, similar morpholine-containing compounds are synthesized by reacting 1-(4-morpholinophenyl)ethanone with substituted aldehydes in ethanol under basic conditions (e.g., sodium hydroxide) at elevated temperatures (200°C for 1 hour) . Post-condensation, intermediates may undergo cyclization or further functionalization using reagents like guanidine nitrate in refluxing ethanol with lithium hydroxide . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity or catalyst loading to improve yield .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?

Characterization involves:

  • Melting Point Analysis : To confirm purity and compare with literature values .
  • Spectral Techniques :
  • IR Spectroscopy : Identifies functional groups (e.g., amine, hydroxyl) .
  • NMR (¹H/¹³C) : Confirms structural integrity, such as morpholine ring protons (δ ~3.5–4.0 ppm) and aromatic protons .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
    • Chromatographic Methods : HPLC or GC for purity assessment .

Advanced Research Questions

Q. What experimental design strategies minimize trial numbers while maximizing synthesis efficiency?

Statistical Design of Experiments (DoE) is critical. For example, factorial designs can screen variables (temperature, catalyst concentration, solvent ratio) to identify significant factors affecting yield . Response Surface Methodology (RSM) then optimizes these parameters, reducing experiments by 50–70% while ensuring reproducibility . Computational tools (e.g., ICReDD’s reaction path search methods) integrate quantum chemical calculations to predict optimal conditions, narrowing experimental scope .

Q. How can computational methods elucidate reaction mechanisms or predict physicochemical properties?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states and intermediates in condensation or cyclization steps, guiding mechanistic understanding .
  • Molecular Dynamics Simulations : Predict solubility and stability in solvents, aiding solvent selection .
  • Quantitative Structure-Property Relationships (QSPR) : Correlates structural features (e.g., amino group position) with properties like logP or bioavailability .

Q. How should researchers resolve contradictions in spectral or biological activity data?

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography) .
  • Theoretical Frameworks : Apply reaction mechanism theories to reconcile unexpected spectral peaks (e.g., tautomerism or solvent effects) .
  • Statistical Analysis : Use multivariate analysis (e.g., PCA) to identify outliers in biological assays and refine experimental protocols .

Methodological Considerations Table

Aspect Key Methods References
Synthesis Condensation with NaOH/ethanol; cyclization with guanidine nitrate/LiOH
Characterization NMR, IR, melting point analysis, TLC
Optimization DoE, RSM, computational reaction path searches
Data Analysis DFT, QSPR, PCA

Future Research Directions

  • Biocatalytic Synthesis : Explore enzyme-mediated routes (e.g., ketoreductases) for enantioselective synthesis, reducing reliance on harsh reagents .
  • Advanced Materials : Investigate morpholine derivatives as ligands in catalysis or as bioactive scaffolds in drug discovery .
  • Machine Learning : Train models on spectral databases to automate structural elucidation and reduce analytical bottlenecks .

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